molecular formula C8H9NO2 B1175167 glial factor 1 CAS No. 143012-26-4

glial factor 1

Cat. No.: B1175167
CAS No.: 143012-26-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glial Growth Factor 1 (GGF1), also referred to as Glial Growth Factor (GGF) in the literature, is a 31 kDa protein first purified from bovine brain and pituitary extracts . It is a potent mitogen for Schwann cells, driving their proliferation in response to nerve injury or developmental cues. GGF1 is distinct from platelet-derived growth factor (PDGF) and other growth factors, as evidenced by its unique molecular weight and specific activity on Schwann cells . Its primary role lies in peripheral nerve repair, where it facilitates Schwann cell activation and myelination. Recent studies have also implicated GGF1 in modulating synaptic stability, particularly in hypotheses linking glial dysfunction to schizophrenia .

Properties

CAS No.

143012-26-4

Molecular Formula

C8H9NO2

Synonyms

glial factor 1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Glial-Derived Factors

Molecular and Functional Overview

The table below summarizes key glial-derived factors, their molecular characteristics, and functional roles:

Compound Molecular Weight Source Target Cells Primary Functions Associated Pathologies
GGF1 (GGF) 31 kDa Bovine brain/pituitary Schwann cells Schwann cell proliferation, nerve repair Neuropathy, schizophrenia (hypothesized)
GDNF 20–25 kDa (homodimer) Glial cells, neurons Dopaminergic neurons Neuron survival, synaptic plasticity, neuroprotection Parkinson’s disease, schizophrenia
EGF 170 kDa (receptor) Glial cells Astrocytes, glioblastoma Glial proliferation, EGFR signaling Glioblastoma, neuroinflammation
PDGF 30–35 kDa Platelets, glial cells Glioblastoma cells Angiogenesis, tumor growth Glioblastoma
BMP2/4 N/A Glial progenitors Glioblastoma-propagating cells SOX2 degradation, glial differentiation Glioblastoma
Detailed Comparisons

GDNF (Glial Cell Line-Derived Neurotrophic Factor)

  • Mechanism : GDNF binds to the RET receptor and promotes survival of dopaminergic neurons. It synergizes with brain-derived neurotrophic factor (BDNF) and neurturin to enhance retinal ganglion cell survival post-axotomy .
  • Clinical Relevance: Meta-analyses show conflicting GDNF levels in schizophrenia, though it remains a biomarker candidate .

Epidermal Growth Factor (EGF)

  • Mechanism : EGF binds to EGFR, a receptor overexpressed in gliomas, stimulating glial proliferation and tumor growth .
  • Clinical Relevance: EGFR amplification occurs in 18% of glioblastomas, correlating with poor prognosis .
  • Contrast with GGF1 : EGF primarily targets astrocytes and tumor cells, whereas GGF1 is specific to Schwann cells .

Platelet-Derived Growth Factor (PDGF)

  • Mechanism: PDGF activates α- and β-receptors, promoting angiogenesis and glioblastoma progression.
  • Clinical Relevance : PDGFRα amplification occurs in 8% of glioblastomas, often co-occurring with EGFR dysregulation .

Bone Morphogenetic Proteins (BMP2/4)

  • Mechanism : BMP2/4 induce differentiation of glioblastoma-propagating cells by degrading SOX2, a stemness factor. This contrasts with TGFβ1, which lacks similar potency .
  • Contrast with GGF1 : BMP2/4 suppress tumor growth via differentiation, while GGF1 promotes repair via Schwann cell activation .

Key Research Findings

GGF1 in Nerve Repair :

  • GGF1 is critical for Schwann cell proliferation post-injury. Local administration of sodium channel blockers (e.g., tetrodotoxin) reduces satellite glial cell activation, suggesting crosstalk between neuronal activity and GGF1 signaling .
  • In schizophrenia models, GGF deficiency may destabilize synapses, contributing to prodromal symptoms .

GDNF in Neurodegeneration: Adenoviral GDNF delivery rescues 40% of axotomized retinal ganglion cells, outperforming BDNF in long-term survival . GDNF mRNA is upregulated in epileptic rat models, indicating neuroprotective responses to excitotoxicity .

EGF/PDGF in Gliomas: Co-amplification of EGFR and PDGFRα occurs in 3% of glioblastomas, driving aggressive tumor phenotypes .

BMP2/4 in Glioblastoma Therapy :

  • BMP2/4 induce astrocyte differentiation in 80% of patient-derived glioblastoma-propagating cells, offering a therapeutic avenue .

Q & A

Q. How is Glial Factor 1 (GF1) identified and purified from biological sources?

GF1 isolation involves biochemical fractionation techniques such as column chromatography (e.g., ion exchange, size exclusion) followed by preparative SDS-polyacrylamide gel electrophoresis. Monoclonal antibodies specific to GF1 are used to immunoprecipitate and confirm its molecular weight (~31 kDa) during purification. Activity assays, such as Schwann cell proliferation tests, validate functional integrity post-purification .

Q. What experimental models are suitable for studying GF1’s role in neuroprotection?

In vitro models include primary glial or Schwann cell cultures treated with GF1 to assess proliferation and neurotrophic factor secretion (e.g., GDNF, VEGF). In vivo, spinal cord ischemia models in rodents are used to evaluate GF1 modulation via intrathecal administration, with outcomes measured through immunohistochemistry (e.g., microglial activation markers) and behavioral assays .

Q. Which molecular assays confirm GF1 expression and activity in glial cells?

  • Western blotting : Detects GF1 protein levels using specific antibodies.
  • ELISA : Quantifies secreted GF1 or downstream factors (e.g., GDNF, IL-1β) in conditioned media.
  • qPCR : Measures mRNA expression of GF1-associated genes (e.g., glutamine synthetase, VEGF) under experimental conditions like high glucose or hypoxia .

Advanced Research Questions

Q. How do conflicting data on GF1’s role in glial proliferation arise, and how can they be resolved?

Discrepancies may stem from differences in experimental systems (e.g., species-specific responses) or injury models (acute vs. chronic). For example, GF1-induced proliferation in Schwann cells contrasts with inhibitory effects in reactive astrocytes due to scar formation. Resolving contradictions requires comparative studies using standardized protocols (e.g., cell-type-specific markers like GFAP for astrocytes) and meta-analyses of bulk RNA-seq datasets .

Q. What co-factors or signaling pathways interact with GF1 in neurodegenerative contexts?

GF1 synergizes with hypoxia-inducible factors (e.g., HIF-1α) and inflammatory cytokines (e.g., IL-1β, MCP-1) under pathological conditions like diabetic retinopathy. Pathway analysis using phosphoproteomics or siRNA knockdown can identify crosstalk with MAPK/ERK or NF-κB signaling. For example, GF1 upregulates VEGF in retinal organoids under high glucose, linking it to vascular pathology .

Q. How can human glial chimeras improve translational research on GF1?

Transplanting human glial progenitors into rodent brains (e.g., neonatal mice) enables the study of species-specific GF1 interactions with neurons. Metrics include synaptic density (via electron microscopy) and cognitive behavioral tests. This model addresses limitations of rodent-only systems in mimicking human neurodegenerative diseases .

Methodological Considerations

Q. What statistical approaches are critical for analyzing GF1’s dose-dependent effects?

  • Dose-response curves : Fit using nonlinear regression (e.g., log[GF1] vs. cell proliferation rate).
  • ANOVA with post hoc tests : Compare multiple groups (e.g., control, 50 mM glucose, 75 mM glucose in retinal organoids).
  • Multivariate analysis : Accounts for covariates like glial scar thickness or cytokine co-expression .

Q. How to design a longitudinal study assessing GF1’s role in post-ischemic recovery?

  • Timepoints : Acute (1–7 days post-injury) for inflammation markers; chronic (4–8 weeks) for functional recovery.
  • Outcome measures : GFAP+ astrocyte density, GDNF levels in cerebrospinal fluid, and motor function scores (e.g., Basso Mouse Scale).
  • Controls : Sham-operated animals and GF1 knockout models to isolate specific effects .

Data Interpretation and Validation

Q. Why might GF1 overexpression yield contradictory results in different glial subtypes?

Astrocytes and oligodendrocyte precursor cells exhibit divergent responses due to receptor heterogeneity (e.g., GFRA1 vs. RET tyrosine kinase expression). Single-cell RNA sequencing can resolve subtype-specific signaling networks. For instance, GF1 may enhance oligodendrocyte survival but exacerbate astrocyte-driven inflammation in ALS models .

Q. How to validate GF1’s therapeutic potential without conflating neuroprotection and gliosis?

  • Dual outcome measures : Pair neurotrophic factor assays (e.g., GDNF ELISA) with markers of pathological gliosis (e.g., vimentin, SOX9).
  • Inhibitor co-treatment : Use TGF-β1 antagonists to isolate GF1-specific effects in co-culture systems.
  • Long-term tracking : In vivo bioluminescence imaging to monitor GF1-expressing glial populations over time .

Ethical and Reporting Standards

  • Data transparency : Raw datasets (e.g., RNA-seq, proteomics) must be deposited in public repositories (e.g., GEO, PRIDE).
  • Conflict resolution : Clearly distinguish between original findings and prior literature in discussion sections. For example, reconcile GF1’s role in Schwann cell regeneration vs. its absence in platelet-derived growth factor (PDGF) pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.